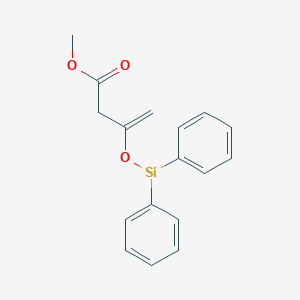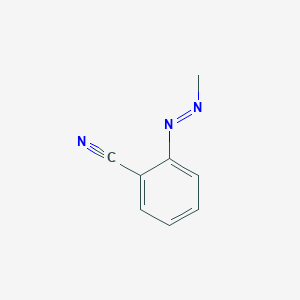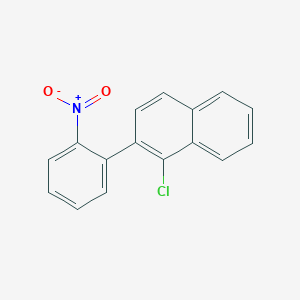
1,4,7-Trioxa-10,13,16-triazacyclooctadecane-11,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Trioxa-10,13,16-triazacyclooctadecane-11,15-dione is a complex organic compound known for its unique structure and properties. It is a cyclic compound containing three oxygen atoms and three nitrogen atoms within its ring structure. This compound is often used in various scientific research applications due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxa-10,13,16-triazacyclooctadecane-11,15-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of a triazine derivative and a triethylene glycol derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trioxa-10,13,16-triazacyclooctadecane-11,15-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various nitrogen oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4,7-Trioxa-10,13,16-triazacyclooctadecane-11,15-dione involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to a range of effects. For example, in biological systems, the compound can bind to metal ions and modulate their activity, potentially affecting enzymatic reactions and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound is similar in structure but contains two nitrogen atoms instead of three.
1,4,7,10,13,16-Hexaazacyclooctadecane: This compound contains six nitrogen atoms and is known for its strong complexing ability with metal ions.
Uniqueness
1,4,7-Trioxa-10,13,16-triazacyclooctadecane-11,15-dione is unique due to its specific arrangement of oxygen and nitrogen atoms within the ring structure. This arrangement allows it to form highly stable complexes with a wide range of metal ions, making it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
832103-71-6 |
|---|---|
Molecular Formula |
C12H23N3O5 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1,4,7-trioxa-10,13,16-triazacyclooctadecane-11,15-dione |
InChI |
InChI=1S/C12H23N3O5/c16-11-9-13-10-12(17)15-2-4-19-6-8-20-7-5-18-3-1-14-11/h13H,1-10H2,(H,14,16)(H,15,17) |
InChI Key |
FPQMNMSHZONHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCNC(=O)CNCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)

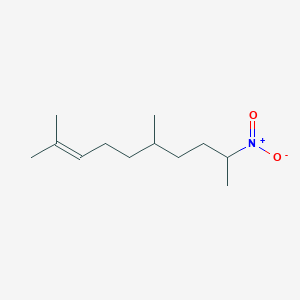
![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
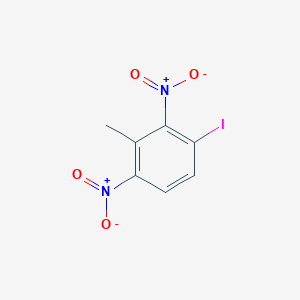
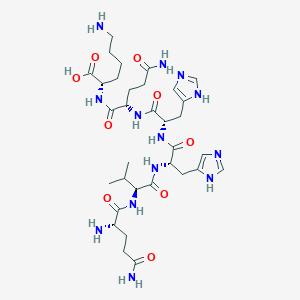
![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)
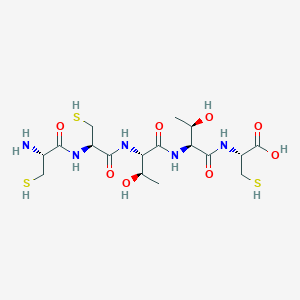
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
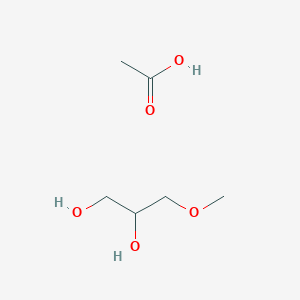
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
